molecular formula C18H22FN5O B2450538 1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea CAS No. 1797285-42-7

1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2450538
CAS RN: 1797285-42-7
M. Wt: 343.406
InChI Key: ZOERXXSENGIHLG-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-04971729 and is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. In

Scientific Research Applications

Synthesis and Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives, including similar compounds to the specified chemical, have been synthesized and characterized. Docking studies provide insights into their potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Crystal Structure and Analysis

  • Research into the crystal structure and Hirshfeld surface analysis of similar compounds has been conducted, contributing to understanding the molecular interactions and stability of these compounds (Ullah & Stoeckli-Evans, 2021).

Radiopharmaceutical Applications

  • Compounds with similar structures have been synthesized for potential use in imaging dopamine D4 receptors, demonstrating their application in radiopharmaceuticals (Eskola et al., 2002).

Inhibitors in Pharmacology

  • Urea derivatives with piperidyl moieties, like the specified compound, have been studied as inhibitors of soluble epoxide hydrolase, indicating their potential in pharmacological research (Rose et al., 2010).

Anti-inflammatory and Antimicrobial Activity

  • Similar fluorophenyl piperidine derivatives have been synthesized and shown to possess anti-inflammatory and antimicrobial activity, suggesting a potential role in developing new therapeutic agents (Rathod et al., 2008).

Serotonin Receptor Antagonists

  • Related compounds have been developed as selective serotonin 5-HT2 antagonists, indicating their potential use in neurological and psychiatric disorders (Andersen et al., 1992).

Fluorinated Ligands for Receptor Studies

  • The synthesis of fluorinated ligands, including piperidine and piperazine derivatives, has been explored for studying human 5-HT1D receptors, highlighting their use in neuropharmacology (van Niel et al., 1999).

Antiviral Activity

  • Novel urea/thiourea derivatives, similar to the specified compound, have shown potential as tobacco mosaic virus inhibitors, indicating their possible use in antiviral research (Nagalakshmamma et al., 2020).

Motilin Receptor Agonism

  • Research on N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, a motilin receptor agonist, suggests potential applications in gastrointestinal disorders (Westaway et al., 2009).

properties

IUPAC Name

1-(2-fluorophenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O/c1-13-6-7-17(23-22-13)24-10-8-14(9-11-24)12-20-18(25)21-16-5-3-2-4-15(16)19/h2-7,14H,8-12H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOERXXSENGIHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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